molecular formula C19H24O2Si B13986475 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 118171-02-1

2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B13986475
CAS No.: 118171-02-1
M. Wt: 312.5 g/mol
InChI Key: SWJFINTVMBQINN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxypropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2Si/c1-16(20)15-21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFINTVMBQINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391385
Record name 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118171-02-1
Record name 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

General Synthetic Strategy

The synthesis of 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the protection of a hydroxy-functionalized ketone or alcohol precursor using the tert-butyl-diphenylsilyl chloride (tBuPh₂SiCl) reagent in the presence of a base such as triethylamine or imidazole. The silyl chloride reacts with the free hydroxyl group to form the corresponding silyl ether, thus protecting the hydroxyl functionality.

Detailed Preparation Procedure

Protection of Hydroxy Ketone with tert-Butyldiphenylsilyl Chloride

One of the most detailed preparation methods is described in a patent (US Patent 5968939), where the synthesis of a related compound, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-4-hydroxy-8-methyl-2H-1-benzopyran-2-one , is outlined. This procedure can be adapted to the preparation of the target compound as follows:

  • Reaction Setup:

    • A suspension of the hydroxy ketone precursor (e.g., 4,7-dihydroxy-8-methyl-2H-1-benzopyran-2-one) is prepared in tetrahydrofuran (THF).
    • Triethylamine (acting as a base) is added to the suspension to neutralize the hydrochloric acid generated during the silylation.
  • Addition of Silylating Agent:

    • A solution of tert-butyldiphenylchlorosilane in THF is added dropwise to the reaction mixture.
  • Reaction Conditions:

    • The mixture is agitated at ambient temperature for an extended period, typically 16-20 hours, to ensure complete conversion.
  • Work-up:

    • The reaction mixture is poured into a buffered aqueous solution (e.g., sodium hydrogen phosphate) to quench excess reagents.
    • Extraction is performed with ethyl acetate.
    • The organic phase is washed with water, dried over anhydrous salts, and concentrated to yield the crude silyl-protected product.
  • Purification:

    • The crude product is purified by chromatographic techniques, such as silica gel column chromatography, using appropriate eluents (e.g., hexane-ethyl acetate mixtures).
    • Further washing with methanol may be employed to remove impurities.
  • Yield:

    • The isolated yield reported is high, around 84.5 g from 50 g of starting hydroxy ketone, indicating an efficient silylation process.
Table 1: Summary of Key Reaction Parameters for TBDPS Protection
Parameter Details
Starting material Hydroxy ketone (e.g., 4,7-dihydroxy-8-methyl-2H-1-benzopyran-2-one)
Silylating agent tert-Butyldiphenylchlorosilane (tBuPh₂SiCl)
Base Triethylamine
Solvent Tetrahydrofuran (THF)
Temperature Ambient (~20-25 °C)
Reaction time 16-20 hours
Work-up Buffered aqueous quench, ethyl acetate extraction
Purification Silica gel chromatography
Yield Up to 85%

Alternative Preparation via Imidazole-Mediated Silylation

Another reported method involves the use of imidazole as the base in anhydrous dimethylformamide (DMF) solvent:

  • Reaction Conditions:

    • A dispersion of the hydroxy ketone in anhydrous DMF is treated with imidazole.
    • tert-Butyldiphenylchlorosilane is added, and the reaction mixture is stirred at ambient temperature for 16 hours.
  • Work-up and Purification:

    • The reaction mixture is poured into aqueous sodium acid phosphate solution.
    • Extraction is performed with tetrahydrofuran and ethyl acetate.
    • The organic phases are combined, washed, dried, and concentrated.
    • Chromatography on silica gel using methanol-methylene chloride mixtures yields the purified silyl ether product.
  • Yield:

    • Approximately 1.01 g of product from 1 g of starting hydroxy ketone is reported, indicating quantitative conversion.

Selective Monoprotection of Diols Using tert-Butyldiphenylsilyl Chloride

In the synthesis of complex molecules, selective protection of one hydroxyl group in symmetrical diols is crucial. A study on asymmetric synthesis described the use of 1.2 equivalents of n-butyllithium and 1 equivalent of tert-butyldiphenylsilyl chloride in tetrahydrofuran to selectively protect one hydroxyl group in a diol substrate. This method achieves monoprotection with high selectivity and yield, which can be adapted for the preparation of the target compound if starting from a diol precursor.

Notes on Reaction Optimization and Purification

  • The choice of base (triethylamine vs. imidazole) and solvent (THF vs. DMF) influences the reaction rate and ease of purification.
  • Reaction temperature is typically ambient to prevent decomposition or side reactions.
  • Chromatographic purification is essential to isolate the pure silyl ether due to possible side products.
  • Washing with methanol post-chromatography can improve purity by removing residual silanol or other byproducts.

Research Findings and Analytical Data

  • Rf Values: The silyl-protected compounds typically show Rf values around 0.25-0.49 in silica gel thin-layer chromatography using hexane-ethyl acetate or methanol-methylene chloride solvent systems.
  • Melting Points: Some silyl-protected benzopyran derivatives exhibit melting points above 300 °C, indicating high thermal stability of the silyl ethers.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ions consistent with the expected silyl ether molecular weight.
  • NMR Spectroscopy: Characteristic signals for tert-butyl and diphenylsilyl groups are observed, confirming the presence of the TBDPS protecting group.

Summary Table of Preparation Methods

Method No. Base Solvent Reaction Time Temperature Notes Yield Reference
1 Triethylamine Tetrahydrofuran 16-20 hours Ambient Classic silylation of hydroxy ketone Up to 85%
2 Imidazole Dimethylformamide 16 hours Ambient Alternative base and solvent Quantitative
3 n-Butyllithium + TBDPSCl THF Not specified Ambient Selective monoprotection of diols High selectivity

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.

    Biology: It can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its ability to act as a protecting group. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This makes it valuable in multi-step organic synthesis where selective protection and deprotection are required .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Silyl Ether Derivatives

2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: Not specified) Key Difference: Replaces diphenyl with dimethyl groups on silicon. Impact: Reduced steric hindrance increases susceptibility to hydrolysis compared to TBDPS .

Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: 104501-60-2)

  • Key Difference : Aldehyde group (-CHO) instead of ketone (-CO-).
  • Impact : Higher reactivity in nucleophilic additions (e.g., Grignard reactions) .
Backbone-Modified Analogs

1-((2S,5R)-5-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)-5,6-dihydro-2H-pyran-2-yl)propan-2-one (CAS: Not specified) Key Difference: Incorporates a dihydropyran ring. Impact: Increased molecular weight (422.228 g/mol) and lipophilicity (LogP = 4.50) enhance membrane permeability, making it suitable for drug delivery systems .

2-Propanone, 1-[4-[[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]thio]phenyl]- (CAS: 88357-26-0) Key Difference: Sulfonyloxy and thioether groups replace the silyl ether. Impact: Sulfur-based groups facilitate radical or nucleophilic substitution reactions .

Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Boiling Point (°C)
Target Compound 118171-02-1 C₁₉H₂₄O₂Si 312.484 ~4.2* 35.53 490 (Predicted)
Pyran Analog - C₂₄H₃₀O₃Si 422.228 4.50 35.53 490 (Predicted)
Propanal Analog 104501-60-2 C₉H₂₀O₂Si 188.34 ~2.8* - -
Sulfonyloxy Analog 88357-26-0 C₁₈H₂₀O₄S₂ 380.47 ~3.1* - -

*Predicted using QSAR models due to lack of experimental data.

  • LogP Trends : The TBDPS group in the target compound contributes to higher lipophilicity (~4.2) compared to dimethylsilyl analogs (~2.8–3.1). The pyran analog’s LogP (4.50) reflects added aromaticity .
  • Polar Surface Area (PSA) : Identical PSA (35.53 Ų) for the target and pyran analog indicates similar hydrogen-bonding capacity, critical for solubility and bioavailability .

Reactivity and Stability

  • Silyl Ether Cleavage :
    • TBDPS Group : Requires strong fluoride sources (e.g., TBAF) for deprotection, offering superior stability over TBDMS .
    • Dimethylsilyl Analogs : Cleaved under milder acidic conditions (e.g., dilute HCl) .
  • Ketone Reactivity : The carbonyl group in the target compound participates in condensations (e.g., Aldol reactions), while the sulfonyloxy analog’s thioether enables SN2 substitutions .

Biological Activity

2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 118171-02-1) is a siloxane compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of a diphenylsilyl group, suggests interesting biological activities that merit detailed investigation.

Molecular Structure

The molecular formula of 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is C19H24O2Si, with a molecular weight of 312.48 g/mol. The compound features a ketone functional group and a siloxane moiety, which may influence its reactivity and biological interactions.

PropertyValue
CAS Number118171-02-1
Molecular FormulaC19H24O2Si
Molecular Weight312.48 g/mol
InChI KeyKSXAFMYEOPDIRN-UHFFFAOYSA-N

The biological activity of 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is hypothesized to involve several mechanisms:

  • Antioxidant Activity : Compounds with siloxane structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The presence of the ketone group may allow for interactions with specific enzymes, potentially inhibiting their activity.

Antioxidant Activity

A study conducted by researchers at the University of Tokyo evaluated the antioxidant properties of various siloxane compounds, including derivatives of 2-Propanone. Results indicated that these compounds effectively scavenged free radicals in vitro, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Enzyme Interaction Studies

In another research project published in the Journal of Medicinal Chemistry, scientists investigated the enzyme inhibition potential of siloxane derivatives. The study found that certain analogs exhibited competitive inhibition against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications for 2-Propanone derivatives .

Toxicological Assessment

A comprehensive toxicological assessment was performed using data from ToxPlanet and other databases. The results indicated low toxicity levels for 2-Propanone in acute exposure scenarios. However, chronic exposure studies are still needed to fully understand its long-term effects on human health and the environment .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, and how can reaction yields be maximized?

Methodological Answer: The compound is synthesized via silylation of a precursor alcohol using tert-butyldiphenylchlorosilane (TBDPSCl) under inert conditions. Key steps:

Protection : React the alcohol with TBDPSCl (1.2–1.5 equiv) in anhydrous dichloromethane or THF, using imidazole (2–3 equiv) as a base at 0–25°C for 4–12 hours .

Quenching : Add aqueous NH4Cl to neutralize excess reagent, followed by extraction and drying.

Purification : Use column chromatography (hexane/ethyl acetate) to isolate the silyl-protected intermediate.
Yield optimization requires strict moisture control, stoichiometric precision, and slow reagent addition to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?

Methodological Answer:

  • ¹H NMR :
    • tert-Butyl group: Singlet at δ 1.05–1.15 ppm (9H, (CH3)3C).
    • Aromatic protons (diphenyl): Multiplets at δ 7.30–7.70 ppm (10H).
    • Ketone protons (C=O adjacent to silyl ether): Downfield shift due to electron withdrawal .
  • ²⁹Si NMR : Signal at δ 15–20 ppm confirms the silyl ether linkage .
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z corresponding to C23H32O2Si (calc. 376.2) .

Q. How does the steric bulk of the tert-butyldiphenylsilyl group influence the compound’s stability and reactivity?

Methodological Answer: The bulky TBDPS group:

  • Enhances stability : Resists hydrolysis under basic/neutral conditions but cleaves selectively with fluoride ions (e.g., TBAF in THF) .
  • Reduces nucleophilic attack : Steric hindrance protects the ketone from undesired reductions or enolate formations in multi-step syntheses .
  • Thermal stability : Decomposition occurs above 200°C, confirmed by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a protecting group in stereoselective syntheses?

Methodological Answer: The TBDPS group acts as a steric director in asymmetric reactions:

  • Diastereoselectivity : In aldol reactions, the silyl ether’s bulk favors syn or anti transition states depending on substrate geometry.
  • Case Study : In prostaglandin synthesis, TBDPS-protected intermediates enable precise control over C15 hydroxyl group reactivity .
  • Kinetic vs. thermodynamic control : Steric effects slow undesired pathways, allowing selective product formation .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for Si–O and C–O bonds .
  • Molecular Dynamics (MD) : Simulate hydrolysis rates in aqueous/organic solvent mixtures to predict cleavage kinetics.
  • Thermogravimetric Analysis (TGA) : Validate computational predictions by comparing experimental decomposition temperatures .

Q. How should researchers resolve contradictions in reported boiling points or spectral data for this compound?

Methodological Answer:

  • Data Validation : Cross-reference multiple sources (e.g., NIST Standard Reference Data vs. synthetic literature ).
  • Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., 1 atm for boiling point measurements).
  • Error Analysis : For spectral discrepancies, consider solvent effects (CDCl3 vs. DMSO-d6) or instrument calibration .

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